molecular formula C7H6ClNO2 B3225103 Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) CAS No. 1245648-61-6

Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)

Cat. No.: B3225103
CAS No.: 1245648-61-6
M. Wt: 171.58 g/mol
InChI Key: LSIIQIKBRMBIGT-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) is a heterocyclic compound featuring a fused furan and pyridine ring system. The "3,2-c" notation indicates the specific positions of ring fusion, with the hydroxyl group at position 7 and a hydrochloride counterion in a 1:1 stoichiometric ratio. This structural arrangement confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Properties

IUPAC Name

furo[3,2-c]pyridin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2.ClH/c9-6-4-8-3-5-1-2-10-7(5)6;/h1-4,9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIIQIKBRMBIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=NC=C21)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705128
Record name Furo[3,2-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-61-6, 1175296-47-5
Record name Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245648-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine with furan-2-carbaldehyde in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Furo-Pyridine Derivatives

a. 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride (CAS: 1006-21-9)

  • Structural Differences : The fused ring system in this compound is [3,4-c] rather than [3,2-c], altering electronic distribution and steric interactions. The methyl group at position 6 further modifies lipophilicity compared to the unmethylated Furo[3,2-c]pyridin-7-ol.
  • Applications : Used as an impurity reference standard in pharmaceutical analysis (e.g., Pyridoxine Hydrochloride quality control) .

b. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (Compound 10b)

  • Structural Differences : Replaces the furan ring with a pyrrole and introduces a carboxylic acid group. The chlorine substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions.
  • Synthesis : Obtained in 71% yield via methods involving cyclization and halogenation .

c. 2-Substituted 6-Methylfuro[2,3-d]pyridazin-7(6H)-ones (7a,b,c)

  • Structural Differences: Features a pyridazinone core fused to a furan at [2,3-d] positions.
  • Synthesis: Prepared via alkynyl-chloropyridazinone intermediates under basic conditions .
Physicochemical and Functional Comparisons
Compound Core Structure Key Substituents Ionic Form Reported Applications
Furo[3,2-c]pyridin-7-ol, HCl (1:1) Furo[3,2-c]pyridine -OH at position 7 Hydrochloride salt Limited direct data; inferred use in drug intermediates
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol HCl Furo[3,4-c]pyridine -CH₃ at position 6, -OH at 7 Hydrochloride salt Pharmaceutical impurity standard
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Pyrrolo[2,3-c]pyridine -Cl at 5, -COOH at 2 Neutral Synthetic intermediate for bioactive molecules
2-Substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones Furo[2,3-d]pyridazinone -CH₃ at 6, ketone at 7 Neutral Potential kinase inhibitors

Key Observations :

  • Solubility : Hydrochloride salts (e.g., Furo[3,2-c]pyridin-7-ol HCl) exhibit higher aqueous solubility than neutral analogs like pyrrolo-pyridine derivatives.
  • Reactivity : Electron-withdrawing groups (e.g., -Cl, -COOH) enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
  • Biological Relevance : Methyl-substituted furopyridines (e.g., 6-methyl derivative) are prioritized in pharmaceutical quality control due to their stability and detectability .

Biological Activity

Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Furo[3,2-c]pyridin-7-ol is characterized by a fused furan and pyridine ring system with a hydroxyl group at the 7-position of the pyridine. This unique structure contributes to its biological activity and chemical reactivity. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

1. Antitumor Properties

Research indicates that furo[3,2-c]pyridin-7-ol exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on MCF-7 breast cancer cells and HCT-15 colon cancer cells, with mechanisms involving apoptosis induction and modulation of cell signaling pathways .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

3. Neuroprotective Potential

Furo[3,2-c]pyridin-7-ol derivatives have shown promise in treating neurological disorders due to their interaction with neurotransmitter systems. Research indicates potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.

The biological activity of furo[3,2-c]pyridin-7-ol is attributed to its ability to interact with various biological targets:

  • Receptor Modulation: It may modulate receptor activity related to neurotransmission and inflammation pathways.
  • Enzyme Interaction: Binding affinity studies using molecular docking techniques suggest interactions with enzymes critical for cancer progression and inflammatory responses .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of furo[3,2-c]pyridin-7-ol on different cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HCT-1515.0Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, furo[3,2-c]pyridin-7-ol was administered in a model of acute inflammation. The compound significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups.

Treatment GroupEdema Reduction (%)Cytokine Levels (pg/mL)
Control0150
Furo Compound4585

Synthesis Methods

The synthesis of furo[3,2-c]pyridin-7-ol typically involves multi-step organic reactions. A common method includes:

  • Cyclization of Precursors: Pyridine derivatives are reacted with furan compounds under acidic conditions.
  • Refluxing with Hydrochloric Acid: This process facilitates the formation of the desired heterocyclic structure.
  • Oxidation Steps: Using reagents like sodium hypochlorite can yield functionalized derivatives suitable for further biological testing .

Q & A

Q. What are the common synthetic routes for preparing Furo[3,2-c]pyridine derivatives?

Methodological Answer: Furo[3,2-c]pyridine derivatives are synthesized via multiple pathways:

  • Perkin Reaction and Cyclization : Starting with furan-2-carbaldehyde, 3-(furan-2-yl)acrylic acid is synthesized under Perkin conditions. Subsequent conversion to azides and thermal cyclization in diphenyl ether yields the furo[3,2-c]pyridine core .
  • Chlorination and Suzuki Coupling : Treatment with POCl₃ generates 4-chloro derivatives, which undergo Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce substituents .
  • Catalytic Annulation : Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes provides modular access to furo[3,2-c]chromen-4-ones, a related structural class .

Q. How are Furo[3,2-c]pyridine derivatives characterized analytically?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, the coupling pattern of protons on the fused furan and pyridine rings helps distinguish isomers .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas, especially for unexpected byproducts (e.g., dimeric structures formed during Suzuki coupling) .
  • X-ray Crystallography : Resolves ambiguous structural assignments, such as distinguishing between C-4 and C-7 substitution patterns in complex derivatives .

Q. What biological activities have been reported for Furo[3,2-c]pyridine derivatives?

Methodological Answer:

  • Antimicrobial Activity : Derivatives exhibit moderate to strong activity against Xanthomonas sp., Erwinia amylovora, and fungi like Fusarium graminearum (MIC values: 25–100 µg/mL) .
  • Antitumor Potential : Structural analogs, such as furo[3,2-c]coumarins, show activity against cancer cell lines via inhibition of topoisomerases .
  • Antifungal Properties : Substitutions at the C-2 and C-3 positions enhance activity against Pyrenophora avenae .

Q. What safety precautions are recommended when handling Furo[3,2-c]pyridine derivatives?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Carcinogenicity : Classified as Category 2 carcinogens; use fume hoods and avoid inhalation .
  • Waste Disposal : Deactivate reactive intermediates (e.g., chlorinated derivatives) before disposal in approved waste facilities .

Advanced Research Questions

Q. How can unexpected byproducts in Suzuki coupling reactions of Furo[3,2-c]pyridine derivatives be analyzed and mitigated?

Methodological Answer:

  • Byproduct Identification : During Suzuki coupling of 4-chlorofuro[3,2-c]pyridine with boronic acids, dimeric species (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) may form. These are characterized via HRMS and 2D NMR (COSY, HSQC) .
  • Mitigation Strategies : Optimize reaction stoichiometry (e.g., excess boronic acid) and use Pd(PPh₃)₄ as a catalyst to suppress homocoupling .

Q. What strategies are effective in optimizing the cyclization step during the synthesis of Furo[3,2-c]pyridine cores?

Methodological Answer:

  • Solvent and Temperature : Cyclization of azides in high-boiling solvents (e.g., diphenyl ether) at 180–200°C improves yield (70–85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .

Q. How does the choice of catalyst influence the annulation reactions in constructing the Furo[3,2-c]pyridine framework?

Methodological Answer:

  • Yb(OTf)₃ Catalysis : Enables [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes under mild conditions (room temperature, 12 h) with >90% regioselectivity .
  • Lewis Acid Screening : Compare with Sc(OTf)₃ or In(OTf)₃ to evaluate effects on reaction rate and stereochemical outcomes .

Q. What analytical techniques are critical in distinguishing isomeric forms of Furo[3,2-c]pyridine derivatives?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between protons on adjacent rings to confirm fused-ring orientation .
  • DFT Calculations : Predict ¹³C chemical shifts for proposed isomers and compare with experimental data .
  • HPLC-MS with Chiral Columns : Resolves enantiomers in derivatives with stereocenters (e.g., 7-fluoropyrido[4,3-d]pyrimidin-4(1H)-one analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)
Reactant of Route 2
Reactant of Route 2
Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)

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